molecular formula C17H17NO2 B11848949 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid CAS No. 884497-56-7

3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B11848949
CAS No.: 884497-56-7
M. Wt: 267.32 g/mol
InChI Key: FAGPZTWSFDKCIQ-UHFFFAOYSA-N
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Description

3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a benzoic acid moiety attached to a 5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the reaction of 5,6-dimethyl-1,3-dihydro-2H-isoindole with a benzoic acid derivative. One common method includes the use of a Friedel-Crafts acylation reaction, where the isoindole is acylated with a benzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid
  • 3-(2,5-dimethyl-1,2,4-triazol-3-yl)benzoic acid
  • 4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Uniqueness

3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is unique due to the presence of the 5,6-dimethyl substituents on the isoindole ring, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s stability, solubility, and interaction with molecular targets compared to similar compounds without these modifications.

Properties

CAS No.

884497-56-7

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzoic acid

InChI

InChI=1S/C17H17NO2/c1-11-6-14-9-18(10-15(14)7-12(11)2)16-5-3-4-13(8-16)17(19)20/h3-8H,9-10H2,1-2H3,(H,19,20)

InChI Key

FAGPZTWSFDKCIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)O)C=C1C

Origin of Product

United States

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